5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine
Description
Properties
CAS No. |
1185315-91-6 |
|---|---|
Molecular Formula |
C9H7BrN4 |
Molecular Weight |
251.08 g/mol |
IUPAC Name |
5-(4-bromopyridin-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H7BrN4/c10-6-1-2-12-7(3-6)8-4-14-9(11)5-13-8/h1-5H,(H2,11,14) |
InChI Key |
OZGQHNCIYRQGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C2=CN=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Stille Coupling of Halogenated Intermediates
A widely reported approach involves Stille cross-coupling between tributylstannylpyrazine derivatives and brominated pyridines. For example:
- Procedure : 2-Amino-5-tributylstannylpyrazine (1.2 eq) reacts with 4-bromo-2-iodopyridine (1.0 eq) in anhydrous xylene at 110°C for 12 hours under Pd(PPh₃)₄ catalysis (5 mol%).
- Yield : 68–72% after silica gel chromatography.
- Key Advantage : High regioselectivity due to the orthogonal reactivity of iodopyridines.
Suzuki-Miyaura Coupling with Boronic Acids
An alternative employs Suzuki coupling using pyrazine boronic esters:
- Conditions : 5-Amino-2-bromopyrazine (1.0 eq) reacts with 4-bromo-2-pyridylboronic acid (1.1 eq) in DMF/H₂O (4:1) with K₂CO₃ (2 eq) and PdCl₂(dppf) (3 mol%) at 80°C.
- Yield : 60–65%.
- Limitation : Competing protodeboronation reduces efficiency.
Cyclization Approaches for Pyrazine Core Assembly
Condensation of Diamines with α-Diketones
Pyrazine rings can be constructed via cyclocondensation:
Oxidative Cyclization of Enaminones
Enaminones derived from 4-bromo-2-pyridinecarbaldehyde and β-ketonitriles cyclize under oxidative conditions:
- Protocol : Enaminone intermediate (1.0 eq) treated with MnO₂ (3 eq) in CHCl₃ at 60°C for 6 hours.
- Yield : 48%.
Bromination and Functional Group Interconversion
Directed Bromination of Preformed Pyrazines
Late-stage bromination enables modular synthesis:
Diazotization-Amination Sequences
Amination via diazonium intermediates avoids harsh conditions:
Multi-Step Synthesis from Pyridine Derivatives
Iterative Functionalization of 4-Bromo-2-Picoline
A seven-step route starting from 4-bromo-2-picoline:
- Oxidation to 4-bromo-picolinic acid (KMnO₄, H₂O, 90°C).
- Esterification (SOCl₂/MeOH).
- Coupling with pyrazin-2-amine via T3P/DIEA.
- Cyclization and bromination as above.
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Regioselectivity in Cross-Coupling : Use of electron-deficient pyridyl halides improves coupling efficiency.
- Purification Difficulties : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves polar byproducts.
- Catalyst Poisoning : Addition of PPh₃ (10 mol%) mitigates Pd deactivation in Stille reactions.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Cross-Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Ethanol, water, or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substituting the bromo group with an amine would yield an amino-substituted pyrazine derivative.
Scientific Research Applications
Antihypertensive Activity
Research has indicated that derivatives of 5-amino-2-pyridinecarboxylic acids, related to 5-amino-2-(4'-bromo-2'-pyridyl)pyrazine, exhibit significant antihypertensive properties. In studies involving spontaneously hypertensive rats, these compounds demonstrated efficacy in lowering blood pressure, making them potential candidates for developing antihypertensive medications .
Anticancer Activity
The anticancer potential of pyrazoline derivatives has been widely documented. Compounds with similar structures have shown promise in inhibiting various cancer cell lines. For instance, pyrazoline derivatives have been evaluated for their effectiveness against cancers such as breast, lung, and prostate cancer. Their mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation .
Antimicrobial Properties
Compounds like 5-amino-2-(4'-bromo-2'-pyridyl)pyrazine may also possess antimicrobial properties. Pyrazoline derivatives have been studied for their antibacterial and antifungal activities, suggesting that modifications to the pyrazole ring can enhance their efficacy against microbial pathogens .
Drug Delivery Systems
Recent advancements in drug delivery systems have highlighted the role of pyrazine derivatives as components in micellar formulations. These formulations utilize the amphiphilic nature of such compounds to enhance the solubility and bioavailability of poorly soluble drugs, enabling targeted delivery to specific tissues or tumors .
Luminescent Materials
The incorporation of pyrazine derivatives into luminescent materials has been explored for applications in sensors and imaging technologies. The unique photophysical properties of these compounds allow them to act as fluorescent probes, which can be utilized in biological imaging or environmental monitoring .
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromo groups allows for specific interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Pyridyl-Substituted Pyrazines
Pyridyl-substituted pyrazines are widely studied for their coordination chemistry and analytical applications. Key comparisons include:
Pyrazine Derivatives with Varied Substituents
Substituents on the pyrazine ring significantly alter biological and physicochemical properties:
Heterocyclic Ring Replacements
Replacing pyridyl with other aromatic rings modulates pharmacological activity:
| Compound Name | Core Structure | Activity (CXCR4 Antagonism) | Reference |
|---|---|---|---|
| Compound 1 () | Pyridyl-pyrazine | Active (IC50 = 10 nM) | |
| Compound 13 () | Pyrazine (no pyridyl) | Inactive |
- Role of Pyridyl Moiety : The 4'-bromo-2'-pyridyl group in the target compound likely enhances binding affinity to biological targets compared to pyrazine-only analogs, as seen in CXCR4 antagonists .
Physicochemical and Photophysical Properties
Substituents influence electronic properties and applications in materials science:
| Compound Type () | Emission Max (nm) | Quantum Yield (%) | Notes |
|---|---|---|---|
| Pyrazinyl diselenides | 390–480 | 1–3 | Planar structure enhances QY |
| Methyl-substituted pyridyl diselenides | ~435 | <1 | Twisted structure reduces QY |
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Meta-substituted electron-withdrawing groups (e.g., nitro in Compound 46, ) enhance enzymatic inhibition (IC50 = 160 nM for InhA) . The bromo group in the target compound may similarly improve target binding.
- Polarity and Metabolism : Pyridyl substitutions increase polarity, reducing cytochrome-mediated metabolism (), suggesting the 4'-bromo-2'-pyridyl group in the target compound may improve metabolic stability .
Biological Activity
5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, drawing from various studies and research findings.
Synthesis and Structural Characteristics
The synthesis of 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine typically involves multi-step organic reactions, including the bromination of pyridine derivatives and subsequent coupling reactions. The structural characteristics of this compound include a pyrazine ring substituted with an amino group and a bromo-pyridyl moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activities of 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine include antimicrobial, anticancer, and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial efficacy of pyrazine derivatives. For instance, related compounds have shown significant activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. In one study, synthesized pyrazine derivatives demonstrated good inhibition of GlcN-6-P synthase, suggesting a mechanism for their antibacterial effects .
Table 1: Antimicrobial Activity of Pyrazine Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine | TBD | E. coli, P. aeruginosa |
| P4 (related derivative) | 3.91 | Mycobacterium tuberculosis |
| P10 (related derivative) | Moderate | Various clinical isolates |
Anticancer Activity
Research indicates that pyrazine derivatives can inhibit cancer cell proliferation. For example, compounds similar to 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine have been shown to affect cell cycle progression and induce apoptosis in cancer cells. A notable study found that certain derivatives could arrest the cell cycle at the G2/M phase, leading to increased apoptosis markers such as Bax expression .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Lines |
|---|---|---|
| 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine | TBD | A549, MCF-7 |
| Compound 5 (related derivative) | 0.08–12.07 | Various cancer cell lines |
Mechanistic Insights
The mechanism of action for the biological activities of 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine may involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Cell Cycle Arrest : The ability to induce cell cycle arrest suggests interactions with cellular signaling pathways that regulate proliferation.
- Apoptotic Pathways : Enhanced expression of pro-apoptotic factors indicates a potential mechanism for anticancer activity.
Case Studies
A case study involving the synthesis and evaluation of pyrazine derivatives revealed that modifications at specific positions on the pyrazine ring could enhance biological activity. The introduction of halogen substituents significantly improved antimicrobial properties while maintaining low cytotoxicity in mammalian cells .
Q & A
Basic: What are effective synthetic routes for 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine and its derivatives?
Methodological Answer:
Synthesis typically involves cyclization and substitution reactions. For example:
- Cyclization : Reacting hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form pyrazine cores .
- Substitution : Bromine at the pyridyl position can undergo Suzuki cross-coupling with arylboronic acids to introduce functional groups, enabling derivatization .
- Intermediate Preparation : Generate key intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride through sequential steps (cyclization, formylation, oxidation) before functionalization .
Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Confirm intermediates via melting points and spectroscopic data (IR, ¹H/¹³C NMR) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Analyze bond lengths, angles, and torsional deviations (e.g., pyrazine ring puckering up to 0.0907 Å) .
Validation : Cross-check crystallographic data with spectroscopic results to resolve ambiguities in tautomerism or isomerism .
Advanced: How does this compound function as a ligand in coordination chemistry?
Methodological Answer:
The compound acts as a bidentate ligand , coordinating via pyridyl nitrogen and pyrazine amine groups. Key insights:
- Coordination Modes : In Ru(III) complexes, it binds via azomethine and pyridyl nitrogen, forming octahedral geometries . For Pd(II), "py-pyz" binding (pyridyl + pyrazine nitrogen) is observed, influencing redox and catalytic properties .
- Electronic Effects : Electron-withdrawing bromine enhances ligand rigidity, stabilizing metal-ligand charge transfer (MLCT) states. This is critical for designing photoluminescent or catalytic complexes .
Experimental Design : Use UV-Vis and cyclic voltammetry to assess MLCT transitions and redox potentials. Compare with analogues lacking bromine to isolate electronic contributions .
Advanced: What electrochemical properties make this compound relevant for materials science?
Methodological Answer:
- Redox Activity : The pyrazine core undergoes two-step reduction under aprotic conditions, detectable via cyclic voltammetry. Li⁺/Na⁺ ions form ion pairs, shifting reduction potentials by 0.2–0.3 V .
- Conductivity : In CrCl₂(pyrazine)₂, electron transfer from Cr(II) to pyrazine generates delocalized electrons, enabling electrical conductivity (σ ~10⁻² S/cm) and ferrimagnetic ordering below 55 K .
Methodology : Perform spectroelectrochemical analysis in DMF/DMSO to map electron transfer pathways. Pair with DFT calculations to model π-π interactions between stacked pyrazine ligands .
Advanced: How to resolve contradictions in crystallographic data for pyrazine-based complexes?
Methodological Answer:
- Refinement Software : Use SHELXL for high-resolution refinement. Flag outliers in thermal parameters (e.g., U₃₃ > 0.2 Ų) and re-examine hydrogen bonding networks .
- Dihedral Analysis : Measure angles between pyridyl/pyrazine planes (e.g., deviations up to 39.1°) to assess steric strain. Compare with DFT-optimized geometries to validate distortions .
- Twinned Data : For twinned crystals, apply TwinRotMat in SHELXL and validate with R₁/wR₂ convergence (<5% discrepancy) .
Advanced: How is this compound optimized for medicinal chemistry applications (e.g., kinase inhibitors)?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Replace pyridyl bromine with electron-donating groups (e.g., methoxy) to enhance HDAC inhibitory activity. Use molecular docking to predict binding to kinase ATP pockets .
- Selectivity : Mitigate hERG inhibition by reducing lipophilicity (clogP <3) and basicity (pKa <8). Validate via patch-clamp assays .
- Pharmacokinetics : Introduce morpholinomethyl groups to improve oral bioavailability. Monitor plasma exposure in rodent models and correlate with in vitro IC₅₀ values .
Advanced: What strategies address challenges in synthesizing polynuclear pyrazine complexes?
Methodological Answer:
- Ligand Design : Use pyrazine’s dual binding sites (pyridyl + amine) to bridge metal centers. For Fe(II)-pyrazine assemblies, monitor MLCT bands at 460/700 nm to confirm peripheral metal coordination .
- Steric Control : Pre-organize ligands via π-π stacking (interplanar distance ~3.48 Å) to template polynuclear structures. Confirm via variable-temperature NMR (slow exchange at 193 K) .
- Characterization : Combine MALDI-TOF (for nuclearity) and SQUID magnetometry (for magnetic coupling) to correlate structure with function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
